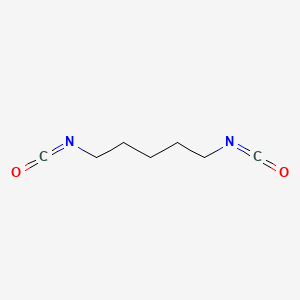![molecular formula C18H14O B3052872 [1,1':4',1''-Terphenyl]-2-ol CAS No. 4731-97-9](/img/structure/B3052872.png)
[1,1':4',1''-Terphenyl]-2-ol
Overview
Description
Terphenyls are a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls . They consist of a central benzene ring substituted with two phenyl groups . There are three substitution patterns: ortho-terphenyl, meta-terphenyl, and para-terphenyl .
Molecular Structure Analysis
Terphenyls, including “[1,1’:4’,1’'-Terphenyl]-2-ol”, are composed of three connected benzene rings . The ‘ol’ in the name suggests the presence of a hydroxyl (-OH) group, but the specific location of this group on the molecule isn’t specified in the name.Scientific Research Applications
1. Catalysis and Organic Synthesis
[1,1':4',1''-Terphenyl]-2-ol derivatives have been explored in the field of catalysis and organic synthesis. Satoh et al. (1998) demonstrated that biphenyl-2-ols, including [1,1':4',1''-Terphenyl]-2-ol, undergo regioselective mono- and diarylation in the presence of a palladium catalyst, producing derivatives such as 2′,6′-diphenylbiphenyl-2-ol. This process highlights the utility of [1,1':4',1''-Terphenyl]-2-ol in organic synthesis and the development of novel compounds (Satoh et al., 1998).
2. Material Science and Optoelectronics
In material science, derivatives of [1,1':4',1''-Terphenyl]-2-ol have been synthesized for their potential in optoelectronics. Nehls et al. (2005) developed oligophenyls based on a terphenyl dimer with promising optical properties. The compound's folding in the solid-state due to intramolecular π–π interaction was identified, which is significant in the development of materials for optoelectronic applications (Nehls et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-phenylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMAFIMOCYQLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505821 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':4',1''-Terphenyl]-2-ol | |
CAS RN |
4731-97-9 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















